Synthesis of Tetradecyl (Z)-octadec-9-enoate: A Technical Guide
Synthesis of Tetradecyl (Z)-octadec-9-enoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecyl (Z)-octadec-9-enoate, also known as myristyl oleate, is a wax ester with significant applications in the pharmaceutical and cosmetic industries as an emollient and skin-conditioning agent. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound: enzymatic synthesis and traditional chemical synthesis. It includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the synthesis pathways and experimental workflows to aid researchers in the effective production and analysis of tetradecyl (Z)-octadec-9-enoate.
Introduction
Tetradecyl (Z)-octadec-9-enoate (CAS No. 22393-85-7) is an ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and tetradecanol (B45765) (myristyl alcohol). Its chemical structure confers desirable properties such as lubricity and moisture retention, making it a valuable ingredient in various formulations. The synthesis of this and other wax esters can be broadly categorized into two main approaches: enzymatic and chemical. Enzymatic methods, often employing lipases, are considered a "green" chemistry approach due to their mild reaction conditions and high specificity. Chemical methods, such as Fischer esterification, are well-established but often require harsher conditions. This guide will explore both pathways in detail.
Synthesis Pathways
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis of tetradecyl (Z)-octadec-9-enoate is achieved through the direct esterification of oleic acid and tetradecanol, catalyzed by a lipase (B570770), typically an immobilized form to facilitate catalyst recovery and reuse. This method is lauded for its high selectivity, which minimizes the formation of by-products, and for its operation under mild temperature and pressure conditions, thus preserving the integrity of the unsaturated fatty acid. Lipases such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym® 435), are highly effective for this transformation. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester.
The following is a representative protocol for the lipase-catalyzed synthesis of tetradecyl (Z)-octadec-9-enoate, based on established procedures for similar wax esters.
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Reactant Preparation: In a jacketed glass reactor equipped with a mechanical stirrer and a connection to a vacuum line (for water removal), combine oleic acid and tetradecanol in a 1:1 molar ratio.
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Catalyst Addition: Add an immobilized lipase, such as Novozym® 435, at a loading of 1-5% (w/w) of the total substrate mass.
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Reaction Conditions:
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Heat the mixture to a constant temperature between 40°C and 60°C using a circulating water bath.
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Stir the reaction mixture at a constant rate (e.g., 200-400 rpm) to ensure adequate mixing.
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If the reaction is not solvent-free, an appropriate organic solvent like n-hexane can be used.
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Apply a low pressure (vacuum) or a stream of dry nitrogen to facilitate the removal of water produced during the reaction.
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Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and determining the remaining free fatty acid content via titration with a standard solution of NaOH. The reaction is typically complete within 1-5 hours.
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Product Isolation and Purification:
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Once the reaction reaches the desired conversion, stop the heating and stirring.
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If an immobilized enzyme is used, it can be recovered by simple filtration for reuse.
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If a solvent was used, remove it under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a hexane:ethyl acetate (B1210297) gradient, to yield pure tetradecyl (Z)-octadec-9-enoate.
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Characterization: Confirm the identity and purity of the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Synthesis: Acid-Catalyzed Fischer Esterification
The chemical synthesis of tetradecyl (Z)-octadec-9-enoate is commonly achieved through Fischer esterification. This method involves reacting oleic acid with tetradecanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The reaction is typically carried out at elevated temperatures to increase the reaction rate. As with the enzymatic method, the removal of water is essential to drive the reaction to completion. While effective, this method may require higher energy input and can lead to the formation of by-products if the reaction conditions are not carefully controlled.
The following protocol for the acid-catalyzed synthesis of tetradecyl (Z)-octadec-9-enoate is based on standard Fischer esterification procedures.
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Reactant and Catalyst Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add oleic acid, tetradecanol (typically with the alcohol in slight excess, e.g., 1.1 equivalents), and a suitable solvent such as toluene or xylene.
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Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.5 mol%) or p-toluenesulfonic acid (1-2 mol%).
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Reaction Conditions:
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Heat the reaction mixture to reflux. The solvent will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap, thereby driving the reaction to completion.
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Continue heating and stirring until no more water is collected in the trap, which typically takes several hours.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
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Work-up and Purification:
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After the reaction is complete, allow the mixture to cool to room temperature.
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Neutral
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